5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole
Description
The compound 5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(methoxymethyl)-1,2,4-thiadiazole is a heterocyclic derivative of the 1,2,4-thiadiazole scaffold. Its structure features:
- A 1,2,4-thiadiazole core, a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom (positions 1, 2, and 4) .
- A methoxymethyl group (-CH2-O-CH3) at position 3, which enhances lipophilicity and bioavailability .
- A substituted azetidine (four-membered saturated ring) at position 5, functionalized with a 1H-imidazole moiety via a methylene linker.
This compound’s design aligns with modern medicinal chemistry strategies to optimize pharmacokinetic properties and target selectivity by combining heterocyclic motifs known for diverse bioactivities .
Properties
IUPAC Name |
5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-17-7-10-13-11(18-14-10)16-5-9(6-16)4-15-3-2-12-8-15/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQPTHGFOFFCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CC(C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related 1,2,4-thiadiazole and azetidine/imidazole derivatives (Table 1):
Key Observations:
- Bioactivity Potential: Unlike tideglusib, which targets viral proteases, the azetidine-imidazole moiety may confer affinity for enzymes or receptors in bacterial or cancer pathways, akin to triazole-imidazole hybrids (C1) .
- Isomeric Differences : 1,2,4-Thiadiazole derivatives (target compound, tideglusib) exhibit distinct electronic properties compared to 1,3,4-thiadiazoles (e.g., 9b), influencing solubility and metabolic stability .
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